molecular formula C17H19Cl2NO B4049985 N-1-adamantyl-2,3-dichlorobenzamide

N-1-adamantyl-2,3-dichlorobenzamide

Cat. No.: B4049985
M. Wt: 324.2 g/mol
InChI Key: SZXDRUNRAZXAKN-UHFFFAOYSA-N
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Description

N-1-Adamantyl-2,3-dichlorobenzamide is a synthetic organic compound featuring a benzamide core substituted with dichloro groups and linked to a bulky 1-adamantyl group. This structure combines a halogenated aromatic system with a rigid, lipophilic adamantane cage, making it a compound of significant interest in medicinal chemistry and biochemical research. The adamantyl moiety is a prominent pharmacophore known to enhance the lipophilicity, stability, and metabolic resistance of drug candidates . Its incorporation can improve pharmacokinetic properties and plasma half-life by protecting nearby functional groups from metabolic degradation . Researchers are exploring similar adamantyl-based hybrids, particularly as potent inhibitors of urease, a nickel-dependent metalloenzyme . For instance, molecular hybrids combining the amantadine (1-aminoadamantane) scaffold with thiourea and aromatic groups have demonstrated excellent urease inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range . The mechanism of action for such inhibitors often involves interaction with the enzyme's active site or other binding pockets; kinetic studies on a potent adamantyl-thiourea conjugate revealed a non-competitive mode of inhibition, suggesting the compound binds to an allosteric site rather than directly competing with the substrate . Furthermore, the adamantyl group can facilitate interaction with lipid bilayers and serve as an anchor in drug delivery systems, such as liposomes, which is relevant for studies on membrane permeability and targeted delivery . This compound is provided as a high-purity compound for research applications, including enzyme inhibition studies, structure-activity relationship (SAR) investigations, and the development of novel bioactive molecules. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-adamantyl)-2,3-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c18-14-3-1-2-13(15(14)19)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDRUNRAZXAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., NMR, X-ray) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
  • Purity and Scalability : The tert-butyl analog’s high purity (≥95%) suggests efficient synthesis protocols, whereas adamantyl derivatives may face challenges in purification due to their complexity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-1-adamantyl-2,3-dichlorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Amide Coupling : Use coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between 1-adamantylamine and 2,3-dichlorobenzoyl chloride in dichloromethane (DCM) at room temperature .

  • Base Selection : Triethylamine is effective for neutralizing HCl byproducts, improving reaction efficiency .

  • Yield Optimization : Yields vary (37–91%) depending on stoichiometry, solvent purity, and reaction time. Scale-up may require automated reactors for reproducibility .

    • Data Table : Synthetic Routes Comparison
MethodReagentsSolventYieldKey Reference
DCC-mediated couplingDCC, TriethylamineDCM37–91%
Direct acylation2,3-Dichlorobenzoyl ClTHF~50%

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms adamantyl and benzamide group connectivity .
  • X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., hydrogen bonding) .
  • Chromatography : High-performance liquid chromatography (HPLC) identifies impurities, while GC-MS verifies molecular weight .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental enzyme inhibition data be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine docking studies (e.g., cholinesterase binding predictions) with kinetic assays to validate inhibition constants (Ki) .

  • Mutagenesis Studies : Test binding affinity changes in enzyme mutants to confirm predicted interaction sites .

  • Allosteric Effects : Investigate non-active site interactions using fluorescence quenching or isothermal titration calorimetry (ITC) .

    • Data Table : Example Conflict Resolution Workflow
DiscrepancyResolution StrategyReference
Predicted binding vs. no activityCheck solvation effects in docking
Variable IC50 valuesStandardize assay conditions

Q. What strategies enhance the compound’s application in nanotechnology (e.g., drug delivery) despite its low solubility?

  • Methodological Answer :

  • Nanocarrier Design : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) to the adamantyl moiety while retaining bioactivity .
  • Solubility Screening : Test co-solvents (e.g., DMSO-water mixtures) under physiologically relevant pH conditions .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity and stability?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 2,4-dichloro vs. 2,3-dichloro) and compare IC50 values in enzyme assays .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to guide storage conditions .
  • Hydrolysis Resistance : Test stability in acidic/basic media via HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1-adamantyl-2,3-dichlorobenzamide
Reactant of Route 2
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N-1-adamantyl-2,3-dichlorobenzamide

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